1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine
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Overview
Description
1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Coupling Reaction: The two pyrazole rings can be coupled using a suitable linker, such as methylene, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may yield pyrazole amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrazol-3-yl)-N-((1-propyl-1H-pyrazol-5-yl)methyl)methanamine
- 1-(1-Ethyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine
Uniqueness
1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine is unique due to its specific substitution pattern on the pyrazole rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and propyl groups may also affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-7-17-8-5-11(15-17)9-13-10-12-4-6-14-16(12)2/h4-6,8,13H,3,7,9-10H2,1-2H3 |
InChI Key |
WBJMWYHCXPPYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=NN2C |
Origin of Product |
United States |
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